N,N-diallyl-3-chloropropaneamide

Description

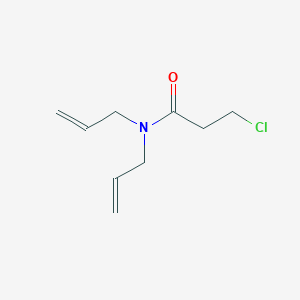

N,N-Diallyl-3-chloropropaneamide is a chloro-substituted propanamide derivative characterized by two allyl groups attached to the nitrogen atom of the amide moiety and a chlorine atom at the 3-position of the propane backbone.

The compound’s chlorine atom likely enhances electrophilicity, making it reactive in nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula |

C9H14ClNO |

|---|---|

Molecular Weight |

187.66 g/mol |

IUPAC Name |

3-chloro-N,N-bis(prop-2-enyl)propanamide |

InChI |

InChI=1S/C9H14ClNO/c1-3-7-11(8-4-2)9(12)5-6-10/h3-4H,1-2,5-8H2 |

InChI Key |

WTKWBELZSIVWLL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC=C)C(=O)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl) Propanamide (Propanil)

Structural Differences :

- Propanil features a dichlorophenyl group instead of diallyl substituents.

- The chlorine atoms in propanil are on the aromatic ring, whereas N,N-diallyl-3-chloropropaneamide has chlorine on the aliphatic chain.

Functional Implications :

- Propanil is a widely used herbicide, leveraging its electron-withdrawing chlorine atoms to inhibit photosynthesis in plants. The aromatic chlorines enhance stability and target specificity .

- In contrast, the aliphatic chlorine in this compound may favor reactivity in synthetic pathways, such as polymer or pharmaceutical intermediate synthesis.

| Property | This compound | Propanil |

|---|---|---|

| Substituents | Diallyl, aliphatic Cl | Dichlorophenyl |

| Primary Use | Synthetic intermediate (inferred) | Herbicide |

| Lipophilicity (LogP) | Higher (estimated) | Moderate (LogP ~2.5) |

3-Chloro-N-Phenyl-Phthalimide

Structural Differences :

- This compound contains a phthalimide core with a chlorine atom and a phenyl group, unlike the propanamide backbone of the target compound.

Functional Implications :

- 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, where its chlorine aids in polymerization reactions. The rigid aromatic structure enhances thermal stability in polymers .

- This compound’s flexible aliphatic chain and allyl groups may make it more suitable for creating elastomers or cross-linked networks rather than rigid polymers.

| Property | This compound | 3-Chloro-N-Phenyl-Phthalimide |

|---|---|---|

| Core Structure | Propanamide | Phthalimide |

| Thermal Stability | Moderate (inferred) | High (>300°C) |

| Application | Polymer intermediates | Polyimide synthesis |

3-Chloro-N,N-Dimethylpropan-1-Amine Hydrochloride

Structural Differences :

- This compound is an amine hydrochloride with dimethyl and chlorine substituents, lacking the amide group.

Functional Implications :

- The amine hydrochloride is a pharmaceutical intermediate (e.g., for antihistamines or antidepressants), where the chlorine aids in directing regioselective reactions. The absence of an amide group reduces hydrogen-bonding capacity compared to this compound .

| Property | This compound | 3-Chloro-N,N-Dimethylpropan-1-Amine HCl |

|---|---|---|

| Functional Group | Amide | Amine hydrochloride |

| Reactivity | Nucleophilic substitution | Alkylation/protonation |

| Bioactivity | Unclear (inferred low) | High (pharmaceutical use) |

Q & A

Q. What are optimized synthetic routes for N,N-diallyl-3-chloropropaneamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 3-chloropropanoyl chloride and diallylamine. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, dichloromethane) enhance reaction efficiency by stabilizing intermediates .

- Base Catalysis : Bases like KCO or NaOH deprotonate the amine, accelerating nucleophilic attack on the acyl chloride .

- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of the acyl chloride) .

Q. Example Protocol :

| Step | Reagent/Condition | Purpose | Yield Optimization |

|---|---|---|---|

| 1 | 3-Chloropropanoyl chloride + Diallylamine (1:1.2 molar ratio) | Amide bond formation | Excess amine ensures complete acyl chloride consumption |

| 2 | KCO, DCM, 0°C → RT, 12h | Neutralize HCl byproduct | Slow warming reduces exothermic side reactions |

| 3 | Column chromatography (hexane:EtOAc) | Purification | Gradient elution separates unreacted starting materials |

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). Parameters:

- MD Simulations : GROMACS or AMBER can model stability in aqueous/lipid environments (e.g., membrane permeability studies) .

Example Application :

Docking revealed strong binding to CYP3A4 (binding energy: −8.2 kcal/mol), suggesting potential metabolic pathways .

Q. How to resolve contradictions in stability data under varying pH and temperature?

Methodological Answer:

Q. Example Findings :

| Condition | Degradation Rate | Major Byproduct |

|---|---|---|

| pH < 3 | 15% in 24h | 3-Chloropropanoic acid |

| pH 7.4 | <5% in 24h | None detected |

Q. What mechanistic insights can kinetic isotope effects (KIEs) provide for hydrolysis reactions?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated analogs (e.g., DO solvent) to track H/D exchange at the amide bond .

- Rate Comparison : Measure :

- : Indicates proton transfer in the rate-determining step (e.g., nucleophilic attack).

- : Suggests a non-polar transition state .

Case Study :

KIEs for hydrolysis of this compound showed , supporting a stepwise mechanism with tetrahedral intermediate formation .

Q. Reference :

Q. How to design assays for evaluating enzyme inhibition or activation?

Methodological Answer:

- In Vitro Assays :

- Data Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.